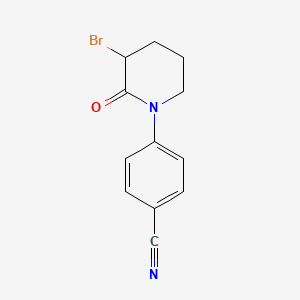

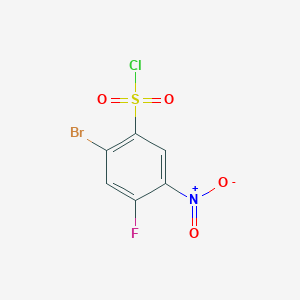

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

説明

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFNO4S . It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This process is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Other methods of synthesis could involve Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is determined by its molecular formula, C6H2BrClFNO4S . The positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be similar to those of other nitrobenzene derivatives. These reactions often involve electrophilic aromatic substitution . The intermediate shown for aromatic substitution no longer has an aromatic structure; rather, it is a cation with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3-hybrid bonds .科学的研究の応用

Reactions at the Benzylic Position

The compound can be involved in reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination of alkyl benzenes .

Multistep Synthesis

This compound can be used in multistep synthesis processes . For instance, it can be involved in nitration, conversion from the nitro group to an amine, and bromination .

Synthesis of N-fused Tricyclic Indoles

It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant importance in medicinal chemistry due to their wide range of biological activities.

Synthesis of Dimethylamine

The compound can also be used in the synthesis of dimethylamine , a versatile intermediate in organic synthesis.

Synthesis of Benzofuran

Another potential application is in the synthesis of benzofuran , a heterocyclic compound that is a constituent of several volatile aromatic compounds.

6. Synthesis of [Cu (bipy) 2 Cl] (nbs) 4-Nitrobenzenesulfonyl chloride, a similar compound, has been used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) . It’s plausible that 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride could be used in a similar manner.

7. Synthesis of Hydroxylamines of Sulfadiazine and Sulfamethoxazole The compound could potentially be used in the synthesis of hydroxylamines of sulfadiazine and sulfamethoxazole . These are important antibiotics used in the treatment of a variety of bacterial infections.

Solution Phase Peptide Synthesis

It could also be used in solution phase peptide synthesis using N-nosyl-α-amino acids . This is a crucial process in the production of peptides, which have numerous applications in therapeutic drug development.

作用機序

Target of Action

The primary targets of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be organic compounds containing reactive groups, such as amines or alcohols . These groups can react with the sulfonyl chloride group in the compound to form sulfonamides or sulfonate esters, respectively .

Mode of Action

The mode of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves the formation of a covalent bond with its target. The sulfonyl chloride group in the compound is highly reactive and can form a covalent bond with nucleophilic groups in the target molecule . This reaction results in the formation of a new compound and the release of a chloride ion .

Biochemical Pathways

For example, it could disrupt protein function by reacting with amino groups in proteins, or it could interfere with metabolic pathways by reacting with hydroxyl groups in metabolites .

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its solubility, its stability in the gastrointestinal tract, and its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride would depend on the specific targets it reacts with. For example, if the compound reacts with a protein, it could potentially alter the protein’s function, leading to changes in cellular processes .

Action Environment

Environmental factors could influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. For example, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other reactive substances could compete with the compound’s targets, potentially affecting its efficacy .

特性

IUPAC Name |

2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNKSIIVJIIPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)

![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)

![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)